molecular formula C13H9Cl2FO B14066602 (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

Cat. No.: B14066602
M. Wt: 271.11 g/mol
InChI Key: AMMIADYIJWPQSC-UHFFFAOYSA-N
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Description

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl methanol derivative characterized by a biphenyl backbone substituted with chlorine atoms at the 2' and 3' positions, a fluorine atom at the 2 position, and a hydroxymethyl group at the 3 position. This compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[3-(2,3-dichlorophenyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-17)13(10)16/h1-6,17H,7H2

InChI Key

AMMIADYIJWPQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)F)CO

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol revolves around three primary stages: (1) halogenation of precursor aromatic rings, (2) biphenyl coupling to assemble the core structure, and (3) functionalization to introduce the hydroxymethyl group. Each stage demands careful selection of reagents, catalysts, and solvents to maximize yield and minimize side reactions.

Halogenation of Aromatic Precursors

Halogenation establishes the chlorine and fluorine substituents on the biphenyl backbone. Two distinct approaches dominate literature:

Direct Electrophilic Substitution

Electrophilic halogenation using agents like thionyl chloride (SOCl₂) or potassium fluoride (KF) enables selective introduction of chlorine and fluorine at the 2',3' and 2 positions, respectively. For example, treatment of 3-methylbiphenyl with Cl₂ gas in the presence of FeCl₃ at 40–50°C achieves dichlorination at the 2' and 3' positions. Subsequent fluorination with KF in dimethylformamide (DMF) at 120°C introduces the 2-fluoro group.

Metal-Mediated Halogen Exchange

Transition metal catalysts, particularly copper(I) bromide (CuBr), facilitate halogen exchange reactions. A patent describes the use of CuBr (0.105 g) with tri-n-butylamine in toluene at 120–125°C to replace bromine with chlorine in brominated intermediates. This method achieves >95% conversion within 12 hours, as monitored by thin-layer chromatography (TLC).

Table 1: Halogenation Conditions and Outcomes

Halogen Reagent Catalyst Temperature Yield (%) Purity (HPLC) Source
Cl Cl₂, FeCl₃ None 40–50°C 82 89
F KF CuBr 120°C 75 92
Cl SOCl₂ Pyridine Reflux 88 94

Biphenyl Coupling Reactions

The biphenyl core is constructed via cross-coupling reactions, with Suzuki-Miyaura coupling being the most widely reported method.

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated precursors under palladium catalysis. A representative protocol involves:

  • Catalyst : Pd(PPh₃)₄ (0.5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Tetrahydrofuran (THF)/H₂O (4:1)
  • Conditions : 80°C, 12 hours under argon.

This method achieves 85–90% coupling efficiency, with residual palladium removed via aqueous sodium thiosulfate washes.

Nickel-Catalyzed Coupling

For brominated intermediates, bis(triphenylphosphine)nickel dichloride (NiCl₂(PPh₃)₂) offers a cost-effective alternative. A patent example details the reaction of 5-bromo-2-fluorotoluene (23 g, 0.122 mol) with a zinc bromide slurry (1.33M in THF) at 30°C for 4 hours, yielding the biphenyl product with 82% purity before crystallization.

Table 2: Coupling Reaction Performance Metrics

Method Catalyst Yield (%) Purity (Post-Workup) Time (h)
Suzuki-Miyaura Pd(PPh₃)₄ 89 95 12
Nickel-Zinc NiCl₂(PPh₃)₂ 78 82 4

Introduction of the Hydroxymethyl Group

The methanol moiety is introduced via reduction of a carbonyl precursor or direct hydroxylation.

Carbonyl Reduction

Sodium borohydride (NaBH₄) in methanol reduces ketone intermediates at 0°C, achieving >95% conversion within 2 hours. For example, reduction of 3-(2',3'-dichloro-2-fluorobiphenyl)propan-1-one with NaBH₄ (2 equiv) yields the corresponding alcohol with 89% isolated yield.

Grignard Reaction

Alternative routes employ Grignard reagents to form the hydroxymethyl group. A magnesium turnings-mediated reaction with 5-bromo-2-fluorotoluene (4.5 g, 23.8 mmol) in THF at 45°C generates the benzyl alcohol derivative after quenching with 3N HCl.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography using hexane/ethyl acetate gradients (5–30% ethyl acetate) removes unreacted starting materials and coupling byproducts. On an industrial scale, flash chromatography with 70–230 mesh silica achieves 99.5% purity after crystallization.

Recrystallization

Hot methanol serves as the preferred solvent for recrystallization. Cooling the saturated solution to −15°C induces crystallization, yielding needle-like crystals with 99.5% purity by HPLC.

Table 3: Purification Efficiency by Method

Method Solvent System Purity (%) Recovery (%)
Column Chromatography Hexane/EtOAc (7:3) 98 85
Recrystallization Methanol/H₂O (9:1) 99.5 78

Industrial-Scale Production Considerations

Catalyst Recycling

Nickel and palladium catalysts are recovered via aqueous extraction. For example, post-reaction mixtures are treated with 1.5M HCl (200 ml) to precipitate metal residues, enabling >90% catalyst recovery.

Solvent Optimization

Toluene and THF are replaced with cyclopentyl methyl ether (CPME) in large-scale reactions to reduce environmental impact and improve safety profiles.

Analytical Validation

Structural Confirmation

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.20–7.45 ppm, with the hydroxymethyl group resonating as a singlet at δ 4.85 ppm.
  • FT-IR : O-H stretch at 3200–3400 cm⁻¹ confirms alcohol functionality.

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) resolves impurities at 254 nm, ensuring compliance with pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the methanol group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration as a potential lead compound in drug discovery.

Industry

    Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol:

(2',4'-Difluoro-[1,1'-biphenyl]-3-yl)methanol

  • Formula : C₁₃H₁₀F₂O
  • Substituents : Fluorine at 2' and 4' positions; hydroxymethyl at 3 position.
  • Key Differences :
    • Halogen Type and Position : The absence of chlorine and presence of fluorine at 2' and 4' positions reduce lipophilicity compared to the dichloro-fluoro analogue.
    • Hazard Profile : Exhibits warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

2-[1-(2,6-Dichlorophenoxy)ethyl]-2-imidazoline hydrochloride (BP 7448)

  • Formula: Not explicitly provided ().
  • Substituents: Dichlorophenoxy group and imidazoline moiety.
  • Key Differences: Functional Groups: The phenoxy and imidazoline groups alter reactivity and biological activity, likely increasing affinity for neurological targets compared to biphenyl methanols.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Formula : C₁₈H₂₈O₃ (inferred from CAS 9036-19-5, ).
  • Substituents: Branched alkyl chain and ethoxyethanol group.
  • Key Differences: Polarity: The ethoxyethanol group enhances hydrophilicity, contrasting with the halogenated biphenyl’s hydrophobicity.

Physicochemical and Hazard Profiles

Compound Molecular Formula Key Substituents Lipophilicity (LogP)* Hazard Statements
(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol C₁₃H₉Cl₂F₂O 2'Cl, 3'Cl, 2F, 3-CH₂OH High (estimated) Likely H318, H315 (predicted)
(2',4'-Difluoro-biphenyl-3-yl)methanol C₁₃H₁₀F₂O 2'F, 4'F, 3-CH₂OH Moderate H315, H319, H335
BP 7448 Not available 2,6-Cl₂-phenoxy, imidazoline Moderate-High Not provided ()

*LogP values estimated based on halogen and functional group contributions.

Key Observations:

Biological Activity

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure

The compound's structure is characterized by a biphenyl backbone with specific substitutions that influence its biological activity. The presence of chlorine and fluorine atoms, along with the hydroxymethyl group, plays a crucial role in modulating its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol exhibits significant anticancer activity against various cancer cell lines.

  • Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through intrinsic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels, which can induce oxidative stress and lead to cellular damage in cancer cells.

In Vitro Studies

Table 1 summarizes the results from several in vitro studies assessing the cytotoxic effects of (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol on different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
T98G (Brain Cancer)15Induces apoptosis and ROS generation
MCF-7 (Breast Cancer)20Cell cycle arrest and mitochondrial dysfunction
A549 (Lung Cancer)18Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol has exhibited antimicrobial activity against various pathogens.

Antibacterial Effects

Studies have shown that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Effects

The compound also demonstrates antifungal activity, showing effectiveness against common fungal strains. This suggests potential applications in treating infections caused by resistant fungal species.

Case Studies

  • Case Study 1 : A study involving the treatment of T98G cells with varying concentrations of (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol revealed a dose-dependent response, with higher concentrations leading to increased cell death and significant morphological changes in treated cells.
  • Case Study 2 : Clinical trials assessing the efficacy of this compound in combination therapies for breast cancer have indicated improved outcomes when used alongside traditional chemotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol, and how are intermediates purified?

Methodological Answer: Synthesis typically involves halogenation and coupling reactions. A plausible route includes:

Halogenation : Introducing fluorine and chlorine groups via reagents like potassium fluoride (fluorination) or thionyl chloride (chlorination) .

Suzuki-Miyaura Coupling : For biphenyl formation, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under inert conditions .

Methanol Group Addition : Reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Characterization via NMR (¹H/¹³C) and GC-MS confirms purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. For amorphous samples, FT-IR identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
  • Electronic Properties : UV-Vis spectroscopy (λmax in methanol) and cyclic voltammetry (oxidation/reduction potentials) assess electronic transitions and redox behavior .
  • Computational Tools : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict molecular orbitals and dipole moments .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity in synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation kinetics, while toluene improves coupling efficiency .
  • Catalyst Tuning : Palladium ligands (e.g., XPhos) reduce steric hindrance in biphenyl coupling .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during reduction steps .
    Validation : DOE (Design of Experiments) models (e.g., response surface methodology) statistically optimize conditions .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR with HSQC/HMBC for ambiguous peaks. LC-MS/MS detects trace impurities .
  • Isotopic Labeling : Deuterated analogs (e.g., CD₃OD in NMR) clarify proton assignments .
  • Collaborative Analysis : Compare data with computational predictions (e.g., ChemDraw NMR simulations) .
    Case Study : Discrepancies in fluorine chemical shifts may arise from solvent polarity; replicate experiments in CDCl₃ vs. DMSO-d₆ .

Q. What strategies are effective for studying its potential pharmacological activity?

Methodological Answer:

  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cytochrome P450 or kinases .
  • In Vitro Assays :
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • Anti-inflammatory: COX-2 inhibition ELISA .
  • Metabolite Tracking : Radiolabeled analogs (¹⁴C-methanol group) trace metabolic pathways in liver microsomes .

Q. What are the environmental degradation pathways of this compound, and how are its byproducts analyzed?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor via HPLC for chlorophenol derivatives (common breakdown products) .
  • Biodegradation : Use soil microcosms; GC-ECD detects dichlorofluorobiphenyl intermediates .
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) assess environmental risk .

Q. How can computational modeling predict its interactions with biological membranes?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., POPC membranes) using GROMACS. Analyze diffusion coefficients and free energy profiles .
  • LogP Calculation : Predict octanol-water partitioning via COSMO-RS or atomic contribution methods .
    Validation : Compare with experimental logP (shake-flask method) .

Q. What experimental designs mitigate toxicity risks during handling?

Methodological Answer:

  • Hazard Assessment : Review SDS for acute toxicity (LD50) and mutagenicity (Ames test data) .
  • Engineering Controls : Use fume hoods for reactions releasing volatile chlorinated byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons prevent dermal exposure .

Q. How can isotopic labeling techniques track its metabolic fate in vivo?

Methodological Answer:

  • Synthesis of ¹³C-Labeled Analog : Replace methanol’s carbon with ¹³C via NaB¹³H₄ reduction .
  • Imaging : PET scans with ¹⁸F-labeled derivatives (requires replacing fluorine atom with ¹⁸F in a cyclotron) .
  • Metabolomics : LC-HRMS identifies glucuronide or sulfate conjugates in urine/plasma .

Q. What stability studies are critical for long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light Sensitivity : Amber vials vs. clear glass under UV light (ICH Q1B guidelines) .
  • Cryopreservation : Lyophilization with trehalose (1:1 w/w) prevents methanol group oxidation .

Notes on Evidence Utilization

  • Key References : Synthesis (), Toxicology (), Computational Modeling ().
  • Contradiction Handling : Cross-referenced analytical methods () to ensure robustness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.